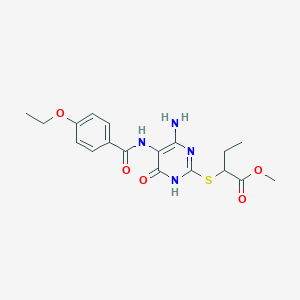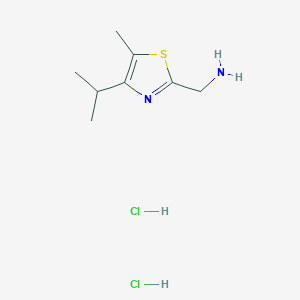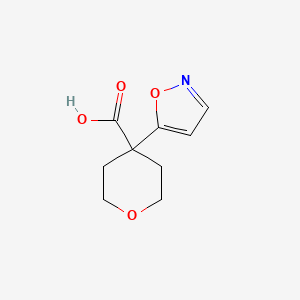![molecular formula C13H10N2O2 B2407474 2-aminodibenzo[b,f][1,4]oxazepin-11(10H)-one CAS No. 23474-66-0](/img/structure/B2407474.png)
2-aminodibenzo[b,f][1,4]oxazepin-11(10H)-one
Overview
Description
2-aminodibenzo[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound that belongs to the benzoxazepine family This compound is characterized by its unique structure, which includes an amino group and a benzoxazepine core
Mechanism of Action
Mode of Action
It’s known that similar compounds in the dibenzo[b,f][1,4]oxazepine class have diverse biological activities, suggesting that they may interact with multiple targets .
Pharmacokinetics
The compound’s molecular weight of 22623 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves the reaction of 2-aminophenols with alkynones. This reaction is carried out in 1,4-dioxane at 100°C. The hydroxy proton of the aminophenol plays a crucial role in forming an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization to yield the desired benzoxazepine derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-aminodibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzoxazepine compounds.
Scientific Research Applications
2-aminodibenzo[b,f][1,4]oxazepin-11(10H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studying enzyme interactions and protein binding due to its unique structure.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Benzodiazepines: These compounds share a similar core structure but differ in their pharmacological effects and applications.
Benzoxazepines: Other derivatives of benzoxazepine, such as 1,4-benzoxazepine-2-one, have different substituents and exhibit varied biological activities.
Uniqueness: 2-aminodibenzo[b,f][1,4]oxazepin-11(10H)-one stands out due to its specific amino group and benzoxazepine core, which confer unique chemical reactivity and biological properties
Properties
IUPAC Name |
8-amino-5H-benzo[b][1,4]benzoxazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-8-5-6-11-9(7-8)13(16)15-10-3-1-2-4-12(10)17-11/h1-7H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLMVOAFOGXAGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]propan-2-ol](/img/structure/B2407391.png)

![7-(3-chloro-4-methylphenyl)-N,N-bis(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2407393.png)


![(5-Chloro-2-methoxyphenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2407399.png)
![2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2407404.png)
![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(cyclohexanesulfonyl)-1,4-diazepane](/img/structure/B2407406.png)

![8-Chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B2407409.png)

![N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2407411.png)

![4-Ethyl-5-fluoro-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2407413.png)
